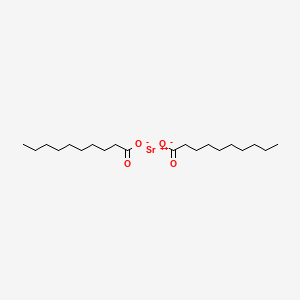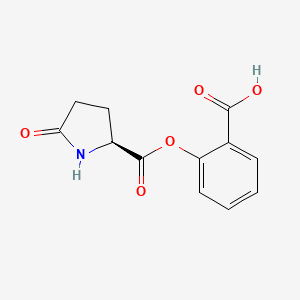
o-Carboxyphenyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Carboxyphenyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C12H11NO5. It is a derivative of 5-oxo-L-proline, which is an optically active form of 5-oxoproline having L-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-L-prolinate typically involves the reaction of 5-oxo-L-proline with o-carboxyphenyl reagents under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: o-Carboxyphenyl 5-oxo-L-prolinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, o-Carboxyphenyl 5-oxo-L-prolinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of o-Carboxyphenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of products that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
5-oxo-L-proline: A precursor to o-Carboxyphenyl 5-oxo-L-prolinate, with similar chemical properties but lacking the carboxyphenyl group.
L-proline: A related amino acid that serves as a building block for proteins and has different chemical reactivity.
Pyroglutamylvaline: A derivative of 5-oxo-L-proline with additional functional groups that confer different properties.
Uniqueness: this compound is unique due to the presence of both the carboxyphenyl and 5-oxo-L-proline moieties in its structure
Properties
CAS No. |
85153-77-1 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxybenzoic acid |
InChI |
InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
InChI Key |
QIVGHCRIRZKFKJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
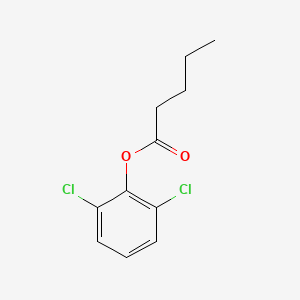
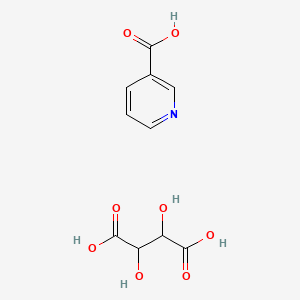

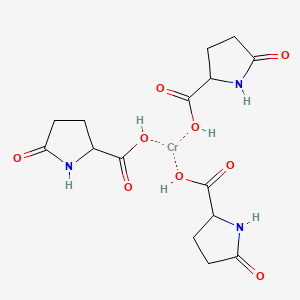

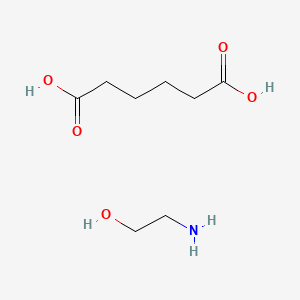
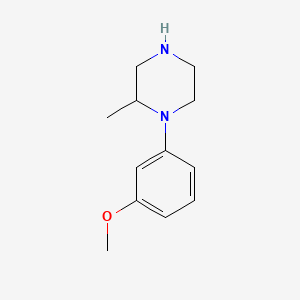
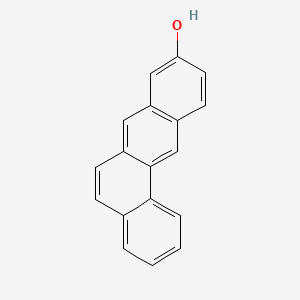

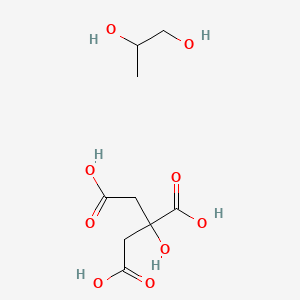
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
